Swertisin is a natural product found in Aquilegia oxysepala, Gentiana algida, and other organisms with data available.
Swertisin
CAS No.: 6991-10-2
Cat. No.: VC21341739
Molecular Formula: C22H22O10
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6991-10-2 |
---|---|
Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Standard InChI | InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 |
Standard InChI Key | ABRULANJVVJLFI-DGHBBABESA-N |
Isomeric SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O |
Chemical Structure and Properties
Swertisin is a C-glucosylflavone with the molecular formula C22H22O10 and a molecular weight of 446.4. Chemically, it is classified as 7-O-methylapigenin in which the hydrogen at position 6 has been replaced by a beta-D-glucosyl residue . This compound presents as a white to pale yellow powder or crystalline substance at room temperature with specific physicochemical properties that contribute to its biological activity.
Physical and Chemical Characteristics
Property | Value |
---|---|
CAS Number | 6991-10-2 |
Molecular Formula | C22H22O10 |
Molecular Weight | 446.4 |
Melting Point | 245-246°C |
Boiling Point | 716.6±60.0 °C (Predicted) |
Density | 1.583±0.06 g/cm³ (Predicted) |
pKa | 5.76±0.40 (Predicted) |
Appearance | White to pale yellow powder |
Solubility | Soluble in DMSO; sparingly soluble in methanol; slightly soluble in water |
Swertisin follows Lipinski's rules for drug-like properties, suggesting favorable pharmacokinetic characteristics for potential therapeutic development . The compound's structural features, particularly its glycoside moiety and flavonoid backbone, contribute significantly to its biological activities and targeting capabilities.
Natural Sources
Swertisin is predominantly found in plants belonging to the Gentianaceae family. It has been isolated from several plant species with traditional medicinal applications, particularly those used historically for treating diabetes and inflammatory conditions.
Plant Sources
The compound has been successfully isolated from:
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Swertia japonica - A significant source from which swertisin was initially isolated and characterized
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Enicostemma littorale - Another important source with multiple bioactive compounds including swertisin
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Other Swertia species and members of the Gentianaceae family
These plants have been utilized in traditional medicine systems across different cultures, particularly for treating metabolic disorders, which aligns with the modern scientific understanding of swertisin's pharmacological effects.
Pharmacological Activities
Scientific investigations have revealed multiple pharmacological properties of swertisin, making it a compound of significant interest for various therapeutic applications.
Antidiabetic Effects
Swertisin demonstrates profound antidiabetic activities through multiple mechanisms. Research indicates that it functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, effectively reducing blood glucose levels by preventing glucose reabsorption in the kidneys . This mechanism is particularly valuable as it offers glucose control independent of insulin pathways.
In vitro and in vivo studies have demonstrated that swertisin:
Islet Neogenesis and Beta Cell Regeneration
One of the most promising aspects of swertisin is its ability to induce islet neogenesis and promote the differentiation of pancreatic progenitors into functional beta cells.
Swertisin has been identified as a "novel islet differentiation inducer," capable of generating new beta cell mass effectively . This activity involves:
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Activation of Neurogenin-3 (Ngn-3) and Smad Proteins cascade
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Differentiation of NIH3T3 cells into islet-like clusters that can restore normoglycemia when transplanted into diabetic mice
A study demonstrated that swertisin treatment in partial pancreatectomized mice models resulted in increased insulin transcript levels and downregulation of progenitor markers like Nestin, Ngn-3, and Pancreatic Duodenal Homeobox Gene-1 (PDX-1) expression within three days . This suggests rapid and effective induction of differentiation toward mature islet cells.
Neuroprotective Effects
Research indicates that swertisin possesses neuroprotective properties, functioning as an adenosine A1 receptor antagonist . This activity may contribute to its potential applications in cognitive disorders and neuroprotection. Studies have shown that swertisin can ameliorate scopolamine-induced memory impairment in mice, highlighting its potential cognitive benefits .
Additional Therapeutic Activities
Beyond the major effects detailed above, swertisin demonstrates a diverse range of pharmacological activities including:
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Hepatoprotective effects
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Analgesic properties
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Antiarthritis activity
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Gastroprotective functions
Molecular Mechanisms of Action
Swertisin exerts its diverse pharmacological effects through interaction with multiple molecular targets and signaling pathways.
SGLT2 Inhibition Mechanism
As an SGLT2 inhibitor, swertisin directly impacts glucose homeostasis by:
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Binding to SGLT2 in the proximal tubule of the kidney
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Reducing glucose reabsorption, thereby promoting glucosuria
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Decreasing expression of SGLT2 protein itself, providing a dual mechanism of action
Molecular docking studies have revealed that swertisin-hSGLT2 complexes show binding energies comparable to established pharmaceutical SGLT2 inhibitors, confirming its potential as a natural alternative in diabetes management .
Signaling Pathways in Islet Differentiation
The mechanism of swertisin-induced islet neogenesis has been characterized in detail:
Signaling Pathway | Components | Effect |
---|---|---|
MEPK-TKK Pathway | Activin-A mediated | Promotes differentiation of pancreatic progenitors |
MAPK Signaling | p38 MAPK activation | Essential for differentiation process |
Transcription Factors | Neurogenin-3, Smad proteins | Upregulation leads to beta cell phenotype development |
Studies utilizing p38 MAPK inhibitor (SB203580) demonstrated abrogation of the differentiation process, confirming the critical role of this pathway in swertisin's mechanism of action .
Multitarget Molecular Effects
Swertisin modulates a wide range of molecular targets across various pathological conditions, including:
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Inflammatory cytokines
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Transcription factors
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Protein kinases
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Growth factors
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Apoptosis-related proteins
This diversity of molecular targets explains the broad spectrum of therapeutic activities observed with swertisin treatment.
Challenges and Future Directions
Despite promising preclinical results, several challenges must be addressed before swertisin can be developed into a clinical therapeutic:
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Complete toxicity profiling and pharmacokinetic characterization
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Optimization of delivery methods to enhance bioavailability
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Determination of effective dosing regimens for various conditions
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Evaluation of long-term safety and efficacy in human subjects
Future research directions should focus on structural modifications to enhance specific pharmacological properties while minimizing potential side effects. Additionally, combination therapies with established treatments may provide synergistic benefits in managing complex conditions like diabetes .
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